D-erythro-Sphingosine hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

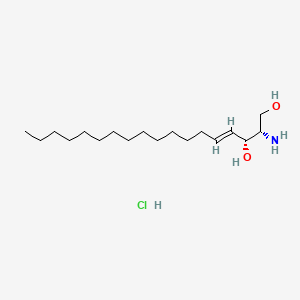

(E,2S,3R)-2-aminooctadec-4-ene-1,3-diol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h14-15,17-18,20-21H,2-13,16,19H2,1H3;1H/b15-14+;/t17-,18+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIHJJLAPMAISR-ZNWYJMOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of D-erythro-Sphingosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-erythro-Sphingosine, a naturally occurring sphingolipid, is a pivotal bioactive molecule that plays a crucial role in a myriad of cellular processes. Its mechanism of action is complex and multifaceted, extending beyond its well-established role as an inhibitor of Protein Kinase C (PKC). This technical guide provides a comprehensive overview of the core mechanisms through which D-erythro-Sphingosine exerts its effects, including its direct interactions with protein targets, its metabolic conversion to the signaling molecule Sphingosine-1-Phosphate (S1P), and its induction of apoptosis. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways involved to serve as a valuable resource for researchers in the fields of cell biology, pharmacology, and drug development.

Core Mechanisms of Action

D-erythro-Sphingosine's biological activities are primarily attributed to three interconnected mechanisms:

-

Direct Inhibition of Protein Kinase C (PKC): D-erythro-Sphingosine is a potent inhibitor of PKC, a family of serine/threonine kinases that are central to numerous signal transduction pathways regulating cell growth, differentiation, and apoptosis.[1][2][3][4] Synthetic and commercial preparations of D-erythro-sphingosine have been shown to be equipotent in inhibiting PKC in vitro.[2] The inhibition of PKC by sphingosine (B13886) is competitive with respect to diacylglycerol (DAG) and phorbol (B1677699) esters, indicating that it interacts with the regulatory domain of the enzyme.[4] This inhibition has been demonstrated in various cell systems, including human platelets, where it blocks the phosphorylation of a 40 kD protein, a known PKC substrate.[2]

-

Induction of Apoptosis: D-erythro-Sphingosine is a pro-apoptotic molecule that can trigger programmed cell death in a variety of cancer cell lines. This effect is stereospecific, with the D-erythro isomer being the most potent. The induction of apoptosis by sphingosine is often associated with the activation of caspases and the modulation of the MAPK signaling pathway.

-

Metabolism to Sphingosine-1-Phosphate (S1P): D-erythro-Sphingosine serves as a substrate for sphingosine kinases (SphK1 and SphK2), which phosphorylate it to form S1P.[1][5][6] S1P is a critical signaling molecule with pleiotropic effects, often opposing those of sphingosine, promoting cell survival, proliferation, and migration. The balance between intracellular levels of sphingosine and S1P, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate. S1P can act both intracellularly and extracellularly by binding to a family of G protein-coupled receptors (S1PRs).[5]

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the interactions of D-erythro-Sphingosine and its analogs with various protein targets.

| Compound/Analog | Target | Parameter | Value | Cell/System | Reference(s) |

| D,L-threo-dihydrosphingosine | Sphingosine Kinase 1 (SphK1) | Ki | ~3-6 µM | In vitro | [1] |

| D-erythro-Sphingosine | p32-kinase | EC50 | 8 µM | In vitro |

Note: Specific IC50 values for the inhibition of individual PKC isoforms (α, β, γ) by D-erythro-Sphingosine are not consistently reported in the literature and represent an area for further investigation.

Signaling Pathways

The intricate signaling network influenced by D-erythro-Sphingosine is depicted in the following diagrams.

References

- 1. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with N,N-dimethylsphingosine and commercial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]

- 6. Sphingosine kinase - Wikipedia [en.wikipedia.org]

The Role of D-erythro-Sphingosine in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-sphingosine is a critical bioactive lipid molecule that, along with its metabolic relatives ceramide and sphingosine-1-phosphate (S1P), plays a pivotal role in determining cell fate.[1][2] These molecules form a dynamic equilibrium often referred to as the "sphingolipid rheostat," where the relative balance between pro-death and pro-survival signals dictates whether a cell undergoes apoptosis or continues to proliferate.[2][3] Ceramide and D-erythro-sphingosine are established as pro-apoptotic messengers, acting to inhibit cell growth and promote programmed cell death.[1][2][4] Conversely, the phosphorylation of sphingosine (B13886) by sphingosine kinase (SphK) produces S1P, a potent pro-survival and mitogenic mediator.[1][2][3] This guide provides an in-depth examination of the molecular mechanisms through which D-erythro-sphingosine executes its pro-apoptotic functions, details common experimental protocols for its study, and presents quantitative data from various cell systems.

Core Signaling Pathways of D-erythro-Sphingosine-Induced Apoptosis

D-erythro-sphingosine initiates apoptosis through a multi-faceted approach, engaging several distinct but interconnected signaling pathways. The induction of apoptosis is stereospecific, with the naturally occurring D-erythro isomer being the most potent form.[5][6]

The Mitochondrial (Intrinsic) Pathway

A primary mechanism for sphingosine-induced apoptosis is the engagement of the mitochondrial pathway. This involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of mitochondrial outer membrane permeabilization (MOMP).[7][8]

-

Regulation of Bcl-2 Family Proteins : D-erythro-sphingosine has been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[9] Concurrently, it promotes the activation and translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondrial membrane.[5][10]

-

Mitochondrial Perturbation : The accumulation of activated Bax at the mitochondria leads to MOMP, resulting in the release of key pro-apoptotic factors from the intermembrane space into the cytosol, including cytochrome c and Smac/Diablo.[5][11] Interestingly, in some cell lines, this release can occur without a significant loss of the inner mitochondrial membrane potential (ΔΨm).[5]

-

Apoptosome Formation and Caspase Activation : Once in the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome and leading to the activation of the initiator caspase-9.[5] Active caspase-9 then cleaves and activates executioner caspases, primarily caspase-3, which carry out the systematic dismantling of the cell.[5][10][12]

Caspase Activation Cascade

The activation of caspases is a central event in sphingosine-mediated apoptosis.[12] D-erythro-sphingosine treatment leads to the activation of both initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3).[5][10][12][13] The functional necessity of this cascade is demonstrated by the ability of pan-caspase inhibitors, as well as specific inhibitors for caspase-9 and caspase-3, to block sphingosine-induced cell death.[5][10][12] A key substrate of activated caspase-3 is poly(ADP-ribose) polymerase (PARP), and its cleavage is a widely recognized hallmark of apoptosis induced by sphingosine.[10][12]

Lysosomal Pathway

A distinct mechanism involves the lysosomotropic properties of sphingosine. As a weak base, it can accumulate within the acidic environment of lysosomes.[14][15]

-

Lysosomal Membrane Permeabilization (LMP) : At moderate concentrations, this accumulation can destabilize the lysosomal membrane, leading to LMP and the release of lysosomal proteases, such as cathepsins (e.g., Cathepsin D and B), into the cytosol.[14][15][16]

-

Upstream of Caspases : This release of lysosomal enzymes occurs upstream of mitochondrial events and caspase activation, suggesting it is an early event in the apoptotic process.[14][15] These cathepsins can then contribute to the activation of the downstream apoptotic machinery.[14][15]

Modulation of Key Protein Kinases

D-erythro-sphingosine significantly alters cellular signaling by directly or indirectly modulating the activity of several protein kinases.

-

Inhibition of Protein Kinase C (PKC) : Sphingosine is a well-characterized endogenous inhibitor of PKC, a family of kinases that typically promotes cell survival.[17][18][19] By inhibiting PKC, sphingosine can suppress pro-survival signals.[17][18]

-

Modulation of MAP Kinase (MAPK) Pathways : In some cellular contexts, sphingosine treatment leads to the activation of pro-apoptotic stress-activated protein kinases (SAPKs) like JNK and p38 MAP kinase, while simultaneously inhibiting the pro-survival ERK pathway.[6][11]

-

Inhibition of the Akt Pathway : The pro-survival kinase Akt is another target. D-erythro-sphingosine can lead to the dephosphorylation and inactivation of Akt, further tilting the cellular balance toward apoptosis.[11][20]

Signaling and Regulatory Pathways

Quantitative Data on D-erythro-Sphingosine-Induced Apoptosis

The effectiveness of D-erythro-sphingosine in inducing apoptosis varies depending on the cell type, concentration, and duration of treatment. The following table summarizes key quantitative findings from the literature.

| Cell Line | Treatment Concentration | Treatment Duration | Observed Effect | Reference |

| Rhabdomyosarcoma (RD) | 10 µmol/L | 24 hours | Significant induction of apoptosis. | [5] |

| Rhabdomyosarcoma (RD) | 20 µmol/L | Not specified | Efficient induction of apoptosis. | [5] |

| Human Monocytes (U937) | Concentration-dependent | Not specified | Induces apoptotic cell death, DNA fragmentation, and cytochrome c release. | [11] |

| Hepatoma (Hep3B) | Not specified | Not specified | Potent induction of apoptosis. | [12] |

| Jurkat (T-cell lymphoma) | <4 µM | 6 hours | Reduced cell viability to less than 50%. | [21] |

Note: Direct IC50 values for D-erythro-sphingosine are not consistently reported across a wide range of cell lines in the provided literature.

Experimental Protocols

Investigating the role of D-erythro-sphingosine in apoptosis requires a range of established molecular and cell biology techniques.

Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[23] Propidium iodide (PI), a DNA-intercalating agent, can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[23]

Materials:

-

Adherent or suspension cells

-

D-erythro-sphingosine (and vehicle control, e.g., ethanol)

-

Phosphate-Buffered Saline (PBS)

-

Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere (if applicable). Treat cells with the desired concentrations of D-erythro-sphingosine and a vehicle control for the specified time period.

-

Cell Harvesting:

-

Suspension cells: Transfer cells into a microcentrifuge tube.

-

Adherent cells: Wash the cell monolayer with PBS, then detach using a gentle cell dissociation agent (e.g., Trypsin-EDTA). Neutralize the agent with a serum-containing medium and transfer the cell suspension to a tube.[23]

-

-

Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Discard the supernatant and wash the cells by resuspending them in cold PBS. Repeat the centrifugation and wash step.

-

Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Caspase Activity Assay

Principle: This assay quantifies the activity of specific caspases (e.g., caspase-3, -8, or -9) using a synthetic substrate that becomes fluorescent or colorimetric upon cleavage by the active enzyme.

Materials:

-

Treated cell lysates

-

Lysis buffer

-

Assay buffer

-

Fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3)

-

Fluorometer or spectrophotometer

Procedure:

-

Cell Lysis: After treatment, harvest and wash cells. Lyse the cells in a suitable lysis buffer on ice.

-

Lysate Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant.

-

Reaction Setup: In a 96-well plate, add an equal amount of protein from each sample. Add assay buffer and the specific caspase substrate.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Measurement: Measure the fluorescence or absorbance at appropriate intervals using a plate reader. The increase in signal is proportional to the caspase activity in the sample.

Sphingosine Kinase (SphK) Activity Assay

Principle: Measuring the activity of SphK, the enzyme that converts sphingosine to the anti-apoptotic S1P, is crucial for understanding the sphingolipid rheostat.[2] A common method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into sphingosine to form [³²P]S1P.[24]

Materials:

-

Cell or tissue lysates

-

Sphingosine substrate

-

[γ-³²P]ATP

-

Reaction buffer

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

Thin-Layer Chromatography (TLC) plates

-

Phosphor screen or scintillation counter

Procedure:

-

Enzyme Reaction: Incubate cell lysate with sphingosine and [γ-³²P]ATP in the reaction buffer for a defined period.

-

Lipid Extraction: Stop the reaction and extract the lipids using a Bligh-Dyer solvent extraction method.[24]

-

Separation: Separate the radiolabeled S1P product from the unreacted [γ-³²P]ATP and sphingosine substrate using TLC.[24]

-

Quantification: Quantify the amount of [³²P]S1P by exposing the TLC plate to a phosphor screen or by scraping the corresponding spot and using liquid scintillation counting.[24][25]

Conclusion

D-erythro-sphingosine is a potent, endogenously produced lipid second messenger that robustly induces apoptosis in a wide variety of cell types. Its mechanism of action is complex, involving the coordinated engagement of the mitochondrial pathway through modulation of Bcl-2 family proteins, direct activation of caspase cascades, permeabilization of lysosomes, and the inhibition of key pro-survival kinases like PKC and Akt. The balance between D-erythro-sphingosine and its pro-survival counterpart, S1P, serves as a critical checkpoint in the regulation of cell life and death. A thorough understanding of these pathways is essential for researchers in the fields of cell biology and oncology and holds significant promise for the development of novel therapeutic strategies that target sphingolipid metabolism to selectively eliminate cancer cells.

References

- 1. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sphingosine kinase, sphingosine-1-phosphate, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Sphingosine and ceramide signalling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Selectivity of sphingosine-induced apoptosis. Lack of activity of DL-erythyro-dihydrosphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sphingolipids and mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BCL-2 family proteins: changing partners in the dance towards death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of N,N,-dimethyl-D-erythro-sphingosine-induced apoptosis and signaling in U937 cells: independence of sphingosine kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of caspase-3-like proteases in apoptosis induced by sphingosine and other long-chain bases in Hep3B hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sphingosine contributes to glucocorticoid-induced apoptosis of thymocytes independently of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sphingosine-induced apoptosis is dependent on lysosomal proteases [diva-portal.org]

- 15. Sphingosine-induced apoptosis is dependent on lysosomal proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition by sphingosine of leukemic cell killing by human monocytes activated with interleukin-2: a possible role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 20. sanyoonoda.elsevierpure.com [sanyoonoda.elsevierpure.com]

- 21. Phytosphingosine induced mitochondria‐involved apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

- 23. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 24. Isoform-selective assays for sphingosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of D-erythro-Sphingosine in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-erythro-sphingosine, a central backbone component of sphingolipids, has emerged as a critical bioactive lipid messenger involved in a myriad of cellular signaling pathways. Once relegated to a mere structural role within complex sphingolipids, it is now recognized as a key regulator of cell fate, influencing processes from proliferation and differentiation to apoptosis and cellular stress responses. This technical guide provides an in-depth exploration of the function of D-erythro-sphingosine in cell signaling. It details its direct and indirect mechanisms of action, presents quantitative data on its effects, outlines key experimental protocols for its study, and provides visual representations of the signaling cascades it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting sphingolipid metabolism.

Introduction: The Sphingolipid Rheostat

The cellular concentration of D-erythro-sphingosine is tightly regulated and exists in a dynamic equilibrium with its metabolic precursors and products. This balance, often referred to as the "sphingolipid rheostat," dictates cellular outcomes. D-erythro-sphingosine sits (B43327) at a critical juncture where it can be either acylated to form ceramide, a pro-apoptotic lipid, or phosphorylated by sphingosine (B13886) kinases (SphK1 and SphK2) to generate sphingosine-1-phosphate (S1P), a potent pro-survival and pro-proliferative molecule.[1][2] The relative levels of these sphingolipids are crucial in determining whether a cell undergoes apoptosis or continues to proliferate.[2]

This guide will delve into the multifaceted roles of D-erythro-sphingosine, focusing on its intracellular signaling functions, including the direct inhibition of protein kinase C (PKC), the mobilization of intracellular calcium, and its pivotal role in the intrinsic pathway of apoptosis.

Key Signaling Pathways Involving D-erythro-Sphingosine

D-erythro-sphingosine exerts its influence on cellular behavior through several distinct signaling pathways.

Inhibition of Protein Kinase C (PKC)

D-erythro-sphingosine is a well-established endogenous inhibitor of protein kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a wide array of cellular processes, including proliferation, differentiation, and survival.[3][4] By competitively inhibiting the binding of diacylglycerol (DAG), a canonical activator of conventional and novel PKC isoforms, D-erythro-sphingosine effectively dampens PKC-mediated signaling cascades.[5] This inhibition has been shown to be a key mechanism through which D-erythro-sphingosine can exert its anti-proliferative and pro-apoptotic effects.

Inhibition of Protein Kinase C (PKC) by D-erythro-Sphingosine.

Intracellular Calcium Mobilization

D-erythro-sphingosine is a potent inducer of intracellular calcium ([Ca2+]) release, a fundamental signaling event that governs a vast array of cellular functions. Unlike many agonists that trigger calcium release from the endoplasmic reticulum via the IP3 receptor, D-erythro-sphingosine primarily acts on acidic calcium stores, namely lysosomes. This release is mediated by the two-pore channel 1 (TPC1) and is independent of S1P formation. The resulting increase in cytosolic calcium can then activate various downstream effectors, contributing to processes such as autophagy and apoptosis.

D-erythro-Sphingosine-Induced Lysosomal Calcium Release.

Induction of Apoptosis

One of the most profound effects of D-erythro-sphingosine is its ability to induce apoptosis, or programmed cell death. This process is critical for tissue homeostasis and the elimination of damaged or cancerous cells. D-erythro-sphingosine primarily triggers the intrinsic, or mitochondrial, pathway of apoptosis. A key initiating event is the activation and translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondrial outer membrane.[3][4][6] This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytosol. Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a plethora of cellular substrates.[6][7]

Intrinsic Apoptosis Pathway Induced by D-erythro-Sphingosine.

Regulation of MAP Kinase Pathways

D-erythro-sphingosine and its metabolites can modulate the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) cascades. While the effects can be cell-type specific, D-erythro-sphingosine often leads to a decrease in the activity of the pro-proliferative ERK pathway and an increase in the activity of the pro-apoptotic JNK pathway.[8] This differential regulation of MAPK signaling contributes to the overall pro-apoptotic and anti-proliferative effects of D-erythro-sphingosine.

Quantitative Data on the Effects of D-erythro-Sphingosine

The following tables summarize key quantitative data regarding the effects of D-erythro-sphingosine on various cellular processes and signaling events.

| Parameter | Value | Cell Type/System | Reference |

| IC50 for Protein Kinase C Inhibition | 300 µM | Vascular Smooth Muscle Cells | [9] |

| EC50 for p32-kinase Activation | 8 µM | In vitro | MedChemExpress |

| D-erythro-Sphingosine Concentration | % Apoptotic Cells (Sub-G0/G1) | Cell Line | Time Point | Reference |

| 0 µM (Control) | < 5% | RD (Rhabdomyosarcoma) | 24 h | [6] |

| 5 µM | ~20% | RD (Rhabdomyosarcoma) | 24 h | [6] |

| 10 µM | ~40% | RD (Rhabdomyosarcoma) | 24 h | [6] |

| 20 µM | ~60% | RD (Rhabdomyosarcoma) | 24 h | [6] |

| 0 µM (Control) | < 5% | Rh41 (Rhabdomyosarcoma) | 24 h | [6] |

| 5 µM | ~25% | Rh41 (Rhabdomyosarcoma) | 24 h | [6] |

| 10 µM | ~50% | Rh41 (Rhabdomyosarcoma) | 24 h | [6] |

| 20 µM | ~70% | Rh41 (Rhabdomyosarcoma) | 24 h | [6] |

| Treatment | Fold Increase in Sphingosine Kinase 1 Activity | Cell Line | Reference |

| TNFα (1 ng/ml) for 10 min | 2.3 ± 0.3 | HEK293T | [10] |

| PMA (10 ng/ml) for 30 min | 2.9 ± 0.3 | HEK293T | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Protein Kinase C (PKC) Inhibition Assay

This protocol describes a method to determine the inhibitory effect of D-erythro-sphingosine on PKC activity using histone phosphorylation.

Materials:

-

Purified Protein Kinase C

-

D-erythro-sphingosine

-

Histone H1 (as substrate)

-

[γ-³²P]ATP

-

Phosphatidylserine (PS)

-

Diacylglycerol (DAG)

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)

-

Stop Solution (e.g., 75 mM H₃PO₄)

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a lipid mixture of PS and DAG in chloroform, evaporate the solvent under nitrogen, and resuspend in assay buffer by sonication to form lipid vesicles.

-

Prepare serial dilutions of D-erythro-sphingosine in the assay buffer.

-

In a microcentrifuge tube, combine the assay buffer, lipid vesicles, purified PKC, and varying concentrations of D-erythro-sphingosine or vehicle control.

-

Pre-incubate the mixture for 5-10 minutes at 30°C.

-

Initiate the kinase reaction by adding Histone H1 and [γ-³²P]ATP.

-

Incubate the reaction for 10-15 minutes at 30°C.

-

Stop the reaction by adding the stop solution.

-

Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of PKC inhibition for each D-erythro-sphingosine concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the D-erythro-sphingosine concentration.

Apoptosis Detection by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Cells treated with D-erythro-sphingosine

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs, e.g., Br-dUTP or FITC-dUTP)

-

Fluorescently labeled anti-BrdU antibody (if using Br-dUTP)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Culture cells on coverslips and treat with various concentrations of D-erythro-sphingosine for the desired time. Include positive (e.g., DNase I treated) and negative (no TdT enzyme) controls.

-

Wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.

-

Wash the cells again with PBS.

-

Permeabilize the cells by incubating with the permeabilization solution for 5-15 minutes on ice.

-

Wash the cells with PBS.

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C.

-

If using an indirect method (e.g., Br-dUTP), wash the cells and incubate with the fluorescently labeled antibody according to the manufacturer's instructions.

-

Wash the cells to remove unincorporated nucleotides and antibodies.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cell lysates from D-erythro-sphingosine-treated cells

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

-

Microplate reader

Procedure:

-

Treat cells with D-erythro-sphingosine to induce apoptosis.

-

Lyse the cells and collect the protein extract. Determine the protein concentration.

-

In a 96-well plate, add a defined amount of protein lysate from each sample.

-

Add the caspase-3 substrate Ac-DEVD-pNA to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which reflects the caspase-3 activity.

-

Calculate the fold-increase in caspase-3 activity in treated samples compared to the untreated control.

Conclusion

D-erythro-sphingosine is a pleiotropic signaling molecule that plays a central role in the regulation of cell fate. Its ability to inhibit pro-proliferative kinases like PKC, mobilize intracellular calcium, and potently induce the intrinsic pathway of apoptosis underscores its significance in cellular homeostasis. The intricate balance between D-erythro-sphingosine and its phosphorylated metabolite, S1P, forms a critical rheostat that determines cellular outcomes. A thorough understanding of the signaling pathways governed by D-erythro-sphingosine is paramount for the development of novel therapeutic strategies targeting a wide range of diseases, including cancer and inflammatory disorders. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers dedicated to unraveling the complexities of sphingolipid signaling and harnessing its therapeutic potential.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. cris.brighton.ac.uk [cris.brighton.ac.uk]

- 3. Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with N,N-dimethylsphingosine and commercial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation by sphingosine 1-phosphate of Bax and Bad activities during apoptosis in a MEK-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 8. Identification of sphingosine 1-phosphate level and MAPK/ERK signaling in pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sphingosine reverses growth inhibition caused by activation of protein kinase C in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of sphingosine kinase 1 by ERK1/2-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Landscape of D-erythro-Sphingosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-Sphingosine, a long-chain amino alcohol, forms the backbone of sphingolipids, a class of lipids integral to the structure and function of eukaryotic cell membranes. Beyond its structural role, D-erythro-sphingosine and its metabolites are critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The biological activity of sphingosine (B13886) is exquisitely dependent on its stereochemistry. This technical guide provides an in-depth exploration of the stereochemical intricacies of D-erythro-sphingosine, offering valuable insights for researchers in sphingolipid biology and professionals in drug development.

The Stereochemistry of Sphingosine

Sphingosine possesses two chiral centers (at C2 and C3) and a double bond (at C4), giving rise to four possible stereoisomers: D-erythro, L-erythro, D-threo, and L-threo. The naturally occurring and most biologically significant isomer is D-erythro-sphingosine, with the IUPAC name (2S, 3R, 4E)-2-aminooctadec-4-ene-1,3-diol.[1][2][3] The "D" designation refers to the configuration at C2, which is derived from D-serine in its biosynthesis. The "erythro" configuration describes the relative stereochemistry of the amino group at C2 and the hydroxyl group at C3 being on opposite sides in a Fischer projection. The trans (E) configuration of the double bond at C4 is also a critical structural feature.[3]

The precise stereochemical arrangement of D-erythro-sphingosine is paramount for its recognition by enzymes and receptors, and consequently for its biological function. Stereoisomers of D-erythro-sphingosine often exhibit different or even opposing biological activities.[4][5]

Physicochemical and Spectroscopic Data

The distinct stereochemistry of sphingosine isomers leads to differences in their physical and spectroscopic properties. While comprehensive experimental data for all four isomers is not always readily available in a single source, the following tables summarize key physicochemical and spectroscopic data for D-erythro-sphingosine.

Table 1: Physicochemical Properties of D-erythro-Sphingosine

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₇NO₂ | [6] |

| Molecular Weight | 299.5 g/mol | [3] |

| Melting Point | 67 - 81 °C | [3] |

| logP | 4.78 (Calculated) | [6] |

| Topological Polar Surface Area | 66.48 Ų (Calculated) | [6] |

| Hydrogen Bond Donors | 3 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

Table 2: Spectroscopic Data for D-erythro-Sphingosine

| Spectroscopic Technique | Key Features | Reference |

| ¹H NMR (600 MHz, CD₃OD) | δ 5.75-5.71 (m, 1H, H-5), 5.51-5.47 (m, 1H, H-4), 3.97-3.95 (m, 1H, H-3), 3.68-3.65 (m, 1H, H-1a), 3.50-3.47 (m, 1H, H-1b), 2.76-2.73 (m, 1H, H-2), 2.10-2.06 (m, 2H, H-6), 1.43-1.28 (m, 20H, methylene (B1212753) chain), 0.91-0.88 (t, 3H, H-18) | [3] |

| ¹³C NMR (CD₃OD) | δ 135.12 (C-5), 130.80 (C-4), 75.04 (C-3), 64.41 (C-1), 57.94 (C-2), 33.37 (C-6), 32.87, 30.71, 30.34, 30.24, 23.57 (methylene chain), 14.28 (C-18) | [3][7] |

| Infrared (IR) | Characteristic absorptions around 1670 cm⁻¹ (C=C stretch) | [8] |

| Vibrational Circular Dichroism (VCD) | Distinctive VCD patterns for each stereoisomer, allowing for their discrimination. | [1][8] |

Experimental Protocols

Synthesis of D-erythro-Sphingosine from L-Serine

A common and stereospecific method for the synthesis of D-erythro-sphingosine starts from the readily available chiral precursor, L-serine. While numerous variations exist, a general synthetic strategy is outlined below.

Principle: The synthesis leverages the inherent chirality of L-serine to establish the correct stereochemistry at the C2 and C3 positions of the sphingosine backbone.

General Procedure:

-

Protection of L-Serine: The amino and carboxyl groups of L-serine are protected to prevent unwanted side reactions. A common protection scheme involves the formation of N-Boc-L-serine methyl ester.

-

Formation of an Aldehyde: The protected serine derivative is converted to the corresponding aldehyde (a protected L-serinal derivative).

-

Chain Elongation and Stereocontrol: The aldehyde undergoes a reaction with a suitable organometallic reagent containing the long alkyl chain of sphingosine. This step is crucial for establishing the correct stereochemistry at C3. A variety of methods, including the use of Grignard reagents or Horner-Wadsworth-Emmons reactions, can be employed.[9]

-

Reduction and Deprotection: Subsequent reduction of a ketone intermediate and removal of the protecting groups yield D-erythro-sphingosine.[9]

A concise synthesis has been reported achieving a 71% overall yield over 6 steps from N-Boc-L-serine.[9]

Stereochemical Analysis by Vibrational Circular Dichroism (VCD)

VCD is a powerful technique for the stereochemical analysis of chiral molecules in solution.[10][11] It measures the differential absorption of left and right circularly polarized infrared light. Each stereoisomer of sphingosine exhibits a unique VCD spectrum, which can be used for its unambiguous identification and differentiation.[1][8]

Experimental Workflow for VCD Analysis:

-

Sample Preparation: The sphingosine isomer is dissolved in a suitable solvent, often a deuterated one like CD₃OD, to minimize solvent interference in the IR region of interest.[8]

-

Derivatization (Optional): To enhance solubility in VCD-friendly nonpolar solvents and to rigidify the structure for more intense VCD signals, sphingosine can be derivatized.[1][8]

-

VCD Measurement: The VCD and IR spectra of the sample are recorded using a VCD spectrometer.

-

Spectral Analysis: The obtained VCD spectrum is compared with the spectra of known sphingosine standards or with theoretically calculated spectra to determine the absolute configuration of the analyte. The C=C stretch region around 1670 cm⁻¹ is a particularly useful marker for discriminating between stereoisomers.[8]

Signaling Pathways and Logical Relationships

D-erythro-sphingosine is a central hub in sphingolipid metabolism. It can be converted to other bioactive sphingolipids, most notably sphingosine-1-phosphate (S1P), through the action of sphingosine kinases. S1P is a potent signaling molecule that acts both intracellularly and extracellularly through a family of G protein-coupled receptors (S1PRs), influencing a wide range of cellular responses.

Sphingolipid Metabolism Pathway

The following diagram illustrates the central role of D-erythro-sphingosine in the sphingolipid metabolic pathway.

Caption: Central role of D-erythro-sphingosine in sphingolipid metabolism.

Experimental Workflow: Stereochemical Analysis

The logical flow for determining the stereochemistry of a sphingosine sample is depicted below.

Caption: Workflow for stereochemical analysis of sphingosine using VCD.

Conclusion

A thorough understanding of the stereochemistry of D-erythro-sphingosine is fundamental for researchers and professionals working in the field of sphingolipid biology and drug development. The precise spatial arrangement of its functional groups dictates its biological activity and its role in complex signaling networks. This guide has provided a comprehensive overview of the key stereochemical aspects, physicochemical properties, and analytical methodologies related to D-erythro-sphingosine. The provided diagrams of the sphingolipid metabolism pathway and a typical experimental workflow for stereochemical analysis serve as valuable tools for visualizing these complex relationships. As our understanding of the nuanced roles of different sphingolipid stereoisomers continues to grow, this foundational knowledge will be crucial for the development of novel therapeutic strategies targeting sphingolipid-mediated pathways.

References

- 1. researchmap.jp [researchmap.jp]

- 2. researchgate.net [researchgate.net]

- 3. Sphingosine | C18H37NO2 | CID 5280335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 5. Quantification of enantiomers and blind identification of erythro-sphingosine non-racemates by cold ion spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lipidmaps.org [lipidmaps.org]

- 7. Sphingolipid bases. A revisitation of the O-methyl derivatives of sphingosine. Isolation and characterization of diacetate derivatives, with revised 13C nuclear magnetic resonance assignments for D-erythro-sphingosine. [agris.fao.org]

- 8. researchgate.net [researchgate.net]

- 9. A Concise and Scalable Synthesis of High Enantiopurity (−)-D-erythro-Sphingosine Using Peptidyl Thiol Ester-Boronic Acid Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]

The Pivotal Role of D-erythro-Sphingosine in the Regulation of Membrane Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-erythro-sphingosine, a bioactive sphingolipid, has emerged as a critical modulator of membrane protein function, playing a significant role in a myriad of cellular signaling pathways. This technical guide provides an in-depth exploration of the mechanisms by which D-erythro-sphingosine regulates key membrane proteins, including protein kinases, ion channels, and receptors. We present a comprehensive overview of its direct and indirect effects, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling cascades. This document aims to serve as a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development, facilitating a deeper understanding of sphingolipid-mediated cellular regulation and highlighting potential therapeutic avenues.

Introduction to D-erythro-Sphingosine

D-erythro-sphingosine is a long-chain amino alcohol that serves as a fundamental backbone for all sphingolipids, a class of lipids integral to the structure and function of cellular membranes. Beyond its structural role, D-erythro-sphingosine and its metabolites, such as sphingosine-1-phosphate (S1P), are potent signaling molecules that influence a wide range of cellular processes, including proliferation, apoptosis, and cell migration. This guide focuses specifically on the direct regulatory actions of D-erythro-sphingosine on membrane-embedded proteins, a critical aspect of its signaling repertoire.

Mechanisms of Membrane Protein Regulation

D-erythro-sphingosine exerts its regulatory effects on membrane proteins through several distinct mechanisms:

-

Direct Binding and Allosteric Modulation: D-erythro-sphingosine can directly interact with specific domains of membrane proteins, inducing conformational changes that alter their activity. This allosteric regulation can either inhibit or activate the target protein.

-

Alteration of the Membrane Environment: As an amphiphilic molecule, D-erythro-sphingosine can intercalate into the lipid bilayer, modifying the physical properties of the membrane, such as fluidity and curvature. These changes in the local lipid environment can, in turn, influence the conformation and function of embedded proteins.

-

Competition with Other Signaling Molecules: D-erythro-sphingosine can compete with other lipid second messengers, such as diacylglycerol (DAG), for binding to regulatory domains on proteins, thereby modulating their activation state.

Key Membrane Protein Targets of D-erythro-Sphingosine

Protein Kinase C (PKC)

D-erythro-sphingosine is a well-established and potent inhibitor of the conventional and novel isoforms of Protein Kinase C (PKC)[1][2][3][4][5][6]. PKC enzymes are critical regulators of numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer. D-erythro-sphingosine exerts its inhibitory effect by competing with the second messenger diacylglycerol (DAG) for binding to the C1 domain of PKC, thereby preventing its activation[3]. Synthetic D-erythro-sphingosine and its derivatives have been shown to be equipotent in inhibiting PKC in vitro[2].

Ion Channels

D-erythro-sphingosine has been shown to modulate the activity of several types of ion channels, influencing cellular excitability and signaling.

-

TRPM3 Channels: D-erythro-sphingosine is a known activator of the Transient Receptor Potential Melastatin 3 (TRPM3) channel, a non-selective cation channel[1][7]. This activation is direct and does not involve PKC inhibition or conversion to S1P[7].

-

Calcium Channels: D-erythro-sphingosine can influence intracellular calcium levels by triggering calcium release from acidic stores, such as lysosomes, in a manner dependent on the two-pore channel 1 (TPC1)[8][9]. It can also prevent the binding of Ca2+ to negatively charged phospholipids (B1166683) in the membrane through electrostatic neutralization[10].

-

Potassium Channels: The activity of voltage-gated potassium channels, such as Kv1.3, can be modulated by the lipid environment of the membrane. While direct quantitative data for D-erythro-sphingosine's effect on Kv1.3 is still emerging, the known influence of related sphingolipids like ceramide on these channels suggests a potential regulatory role[11].

Receptor Proteins

D-erythro-sphingosine can directly interact with and modulate the function of certain G protein-coupled receptors (GPCRs) and other membrane receptors. For instance, it has been shown to inhibit the binding of thyrotropin-releasing hormone (TRH) to its receptor by decreasing the receptor's affinity for its ligand, a mechanism that does not involve G-protein uncoupling.

Quantitative Data on D-erythro-Sphingosine-Protein Interactions

The following tables summarize the available quantitative data on the interaction of D-erythro-sphingosine and its derivatives with various membrane proteins.

| Compound | Target Protein | Effect | Potency | Reference |

| D-erythro-Sphingosine | p32-kinase | Activation | EC50 = 8 µM | [12][13] |

| D-erythro-Sphingosine | TRPM3 Channel | Activation | EC50 = 12 µM | [1] |

| N,N-Dimethyl-D-erythro-Sphingosine | Protein Kinase C (PKC) | Inhibition | IC50 = 12 µM | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of D-erythro-sphingosine in membrane protein regulation.

Mixed Micellar Assay for Protein Kinase C (PKC) Activity

This assay is used to determine the inhibitory effect of D-erythro-sphingosine on PKC activity in a controlled in vitro system.

Materials:

-

Purified PKC enzyme

-

D-erythro-sphingosine

-

Diacylglycerol (DAG)

-

Triton X-100

-

ATP, [γ-³²P]ATP

-

Histone H1 (as substrate)

-

Tris-HCl buffer, pH 7.5

-

MgCl₂, CaCl₂

-

EGTA

-

Dithiothreitol (DTT)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare Mixed Micelles:

-

In a glass tube, combine phosphatidylserine and diacylglycerol in chloroform.

-

Evaporate the solvent under a stream of nitrogen.

-

Resuspend the lipid film in Tris-HCl buffer containing Triton X-100 to form mixed micelles. Sonicate briefly to ensure homogeneity.

-

For inhibitor studies, include D-erythro-sphingosine in the initial lipid mixture.

-

-

Kinase Reaction:

-

In a reaction tube, combine the mixed micelles, purified PKC enzyme, and Histone H1 in the reaction buffer (Tris-HCl, MgCl₂, CaCl₂, DTT).

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding ATP and [γ-³²P]ATP.

-

Incubate at 30°C for 10 minutes.

-

-

Stopping the Reaction and Quantifying Phosphorylation:

-

Spot an aliquot of the reaction mixture onto a phosphocellulose paper square.

-

Immediately immerse the paper in a large volume of 75 mM phosphoric acid to stop the reaction.

-

Wash the papers three times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Wash once with acetone (B3395972) and let the papers air dry.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific activity of PKC in the presence and absence of D-erythro-sphingosine.

-

Determine the IC50 value by performing the assay with a range of D-erythro-sphingosine concentrations.

-

Whole-Cell Patch-Clamp Recording for Ion Channel Modulation

This electrophysiological technique allows for the measurement of ion channel currents in whole cells, enabling the study of modulation by D-erythro-sphingosine.

Materials:

-

Cell line expressing the ion channel of interest

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipettes

-

Pipette puller and fire-polisher

-

Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)

-

Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2)

-

D-erythro-sphingosine stock solution in a suitable solvent (e.g., DMSO or ethanol)

Procedure:

-

Cell Preparation:

-

Plate cells on glass coverslips 24-48 hours before the experiment.

-

Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.

-

-

Pipette Preparation:

-

Pull borosilicate glass capillaries to form micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Fire-polish the pipette tip to ensure a smooth surface for sealing.

-

Fill the pipette with the filtered intracellular solution.

-

-

Establishing a Whole-Cell Configuration:

-

Approach a target cell with the micropipette while applying slight positive pressure.

-

Upon touching the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

-

-

Recording and Drug Application:

-

Clamp the cell at a holding potential (e.g., -80 mV).

-

Apply a voltage protocol (e.g., voltage steps or ramps) to elicit ion channel currents.

-

Record baseline currents.

-

Perfuse the cell with the extracellular solution containing the desired concentration of D-erythro-sphingosine.

-

Record currents in the presence of the compound.

-

Wash out the compound with the control extracellular solution to observe reversibility.

-

-

Data Analysis:

-

Analyze the current-voltage relationships, activation and inactivation kinetics, and other channel properties before, during, and after the application of D-erythro-sphingosine.

-

Photoaffinity Labeling for Identifying Protein Interactions

This technique utilizes a photoactivatable and clickable analog of sphingosine (B13886) (e.g., pacSph) to identify direct binding partners in a cellular context[14].

Materials:

-

Photoactivatable and clickable sphingosine analog (pacSph)

-

Cell line of interest

-

UV lamp (e.g., 365 nm)

-

Lysis buffer

-

Biotin-azide or fluorescent-azide for click chemistry

-

Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate)

-

Streptavidin beads (for biotin-azide)

-

SDS-PAGE and Western blotting reagents or mass spectrometry facility

Procedure:

-

Metabolic Labeling:

-

Incubate cells with the pacSph analog for a specified period to allow for its incorporation into cellular membranes and metabolic pathways.

-

-

Photo-crosslinking:

-

Wash the cells to remove excess probe.

-

Irradiate the cells with UV light to activate the photoreactive group on pacSph, leading to covalent crosslinking with nearby proteins.

-

-

Cell Lysis and Click Chemistry:

-

Lyse the cells to solubilize the proteins.

-

Perform a click chemistry reaction by adding the azide-tagged reporter molecule (biotin-azide or fluorescent-azide), the copper(I) catalyst, and a ligand to the cell lysate. This will attach the reporter tag to the alkyne group on the crosslinked pacSph.

-

-

Enrichment and Detection:

-

For biotin-tagged proteins: Enrich the biotinylated protein complexes using streptavidin beads. Elute the bound proteins and analyze them by SDS-PAGE followed by Western blotting with an antibody against a candidate protein or by mass spectrometry for proteome-wide identification.

-

For fluorescently-tagged proteins: Visualize the labeled proteins directly by in-gel fluorescence imaging.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships involving D-erythro-sphingosine's regulation of membrane proteins.

References

- 1. D-erythro-Sphingosine | PKC inhibitor | Hello Bio [hellobio.com]

- 2. D-erythro-Sphingosine and Pregnenolonesulphate activate TRPM3 channels synergistically in INS- 1E cells | Bangladesh Journal of Medical Science [banglajol.info]

- 3. Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with N,N-dimethylsphingosine and commercial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. personal.utdallas.edu [personal.utdallas.edu]

- 6. Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of the melastatin-related cation channel TRPM3 by D-erythro-sphingosine [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Whole Cell Patch Clamp Protocol [protocols.io]

- 9. docs.axolbio.com [docs.axolbio.com]

- 10. escholarship.org [escholarship.org]

- 11. Ceramide inhibits the potassium channel Kv1.3 by the formation of membrane platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Preparation of D-erythro-Sphingosine Hydrochloride Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-erythro-Sphingosine is a critical bioactive lipid that functions as a potent and selective inhibitor of protein kinase C (PKC). Its hydrochloride salt is often used in research to enhance solubility and stability. Proper preparation of stock solutions is crucial for obtaining reproducible and accurate experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of D-erythro-Sphingosine hydrochloride stock solutions for in vitro studies. D-erythro-Sphingosine has been shown to be a cell-permeable, reversible inhibitor of PKC and can induce apoptosis in cell lines such as human leukemia HL-60 cells. It is essential to note that this compound is intended for research use only and not for human or veterinary applications[1][2].

Physicochemical and Solubility Data

The following table summarizes the key quantitative data for D-erythro-Sphingosine and its hydrochloride salt. Solubility data for the free base is provided as a reference for solvent selection.

| Property | Value | Reference(s) |

| Compound Name | This compound | [3][4] |

| Synonyms | D-sphingosine HCl | [4] |

| Molecular Formula | C₁₈H₃₈ClNO₂ | [4] |

| Molecular Weight | 335.95 g/mol | [4] |

| Appearance | Solid | [1] |

| Storage (Solid) | -20°C | [1][5] |

| Stability (Solid) | ≥ 4 years at -20°C | [1][2] |

| Solubility (Free Base) | DMSO: ~1-10 mg/mLEthanol: Miscible, up to 25 mg/mLDMF: ~10 mg/mLMethanol: ~1 mg/mLChloroform: ~1 mg/mL | [1][6] |

| Stock Solution Storage | -20°C under an inert atmosphere | |

| Stock Solution Stability | Up to 6 months at -20°C with proper storage |

Experimental Protocol: Stock Solution Preparation

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound.

3.1. Materials and Equipment

-

This compound (solid form)

-

Anhydrous/ACS grade Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (200 proof)

-

Inert gas (Nitrogen or Argon)

-

Sterile, amber glass vials or polypropylene (B1209903) cryovials with tight-sealing caps

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

3.2. Safety Precautions

-

This compound should be handled as a potentially hazardous substance.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Work in a well-ventilated area or a chemical fume hood.

-

Refer to the Safety Data Sheet (SDS) for complete safety information[3][5].

3.3. Preparation Procedure

-

Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the compound.

-

Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.36 mg.

-

Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO or Ethanol) to the vial containing the compound. For a 10 mM solution with 3.36 mg of the compound, add 1 mL of solvent.

-

Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid in the dissolution of sphingolipids, particularly if using DMSO.

-

Inert Gas Purging: To enhance stability and prevent oxidation, gently purge the headspace of the vial with an inert gas like nitrogen or argon for 15-30 seconds[1]. This step is crucial for long-term storage.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.

-

Storage: Store the aliquots at -20°C in the dark. Properly prepared and stored stock solutions are stable for up to 6 months.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the role of sphingosine (B13886) in cellular signaling and the experimental workflow for stock solution preparation.

Caption: D-erythro-Sphingosine's role in inhibiting PKC and its relationship with ceramide and S1P.

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols: D-erythro-Sphingosine in Lipidomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-Sphingosine is a fundamental long-chain amino alcohol that serves as the structural backbone for all sphingolipids, a complex class of lipids with critical roles in membrane structure and cellular signaling.[1][2][3] In the field of lipidomics, D-erythro-sphingosine and its metabolites, such as ceramide and sphingosine-1-phosphate (S1P), are intensely studied for their involvement in a multitude of cellular processes, including proliferation, cell cycle arrest, apoptosis, and inflammation.[4][5][6] Dysregulation of sphingolipid metabolism is linked to numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making these molecules significant targets for drug development.[4][7]

These application notes provide an overview of the key applications of D-erythro-sphingosine in lipidomics research, detailed experimental protocols for its analysis, and its role in critical signaling pathways.

D-erythro-Sphingosine in Cellular Signaling

Sphingolipids are not merely structural components of the cell membrane; they are pivotal signaling molecules. The balance between pro-apoptotic D-erythro-sphingosine and its precursor ceramide, versus the pro-survival metabolite sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat," is crucial for determining cell fate.[5][8]

The Sphingolipid Metabolism Hub

D-erythro-Sphingosine is centrally positioned in sphingolipid metabolism. It can be generated from the breakdown of ceramide by ceramidase or through the salvage pathway which recycles sphingosine (B13886) for ceramide generation.[3][9] Conversely, it is phosphorylated by sphingosine kinases (SK1 and SK2) to form S1P, a potent signaling molecule that can act intracellularly or be secreted to activate G-protein-coupled receptors on the cell surface.[9][10]

Role in Apoptosis

D-erythro-Sphingosine is a potent inducer of apoptosis in various cancer cell lines.[11][12] Its pro-apoptotic effects are often mediated through the inhibition of pro-survival pathways and the activation of caspase cascades. Exogenously added sphingosine can trigger cell death by down-regulating anti-apoptotic proteins like Bcl-2 and activating caspases-3 and -9.[12] The stereochemistry of sphingosine is critical for its activity, with the D-erythro isomer being the most potent in inducing apoptosis compared to other stereoisomers.[11]

Application as an Internal Standard in Lipidomics

Accurate quantification of lipids by mass spectrometry (MS) is a significant challenge due to variations in extraction efficiency and instrument response. The gold standard for quantitative lipidomics is the use of stable isotope-labeled internal standards.[4] D-erythro-Sphingosine, often deuterated (e.g., d7-S1P) or with an odd-chain length base, serves as an ideal internal standard for the analysis of sphingoid bases and other sphingolipids.[13][14] These standards have nearly identical physicochemical properties to their endogenous counterparts, ensuring they behave similarly during sample preparation and analysis, which allows for precise normalization and quantification.[4][13]

Quantitative Data: D-erythro-Sphingosine in Experimental Settings

The following tables summarize typical concentrations used in research and analysis.

Table 1: Example Concentrations for In Vitro Studies

| Compound | Cell Line | Concentration | Observed Effect | Reference |

| D-erythro-Sphingosine | Rhabdomyosarcoma Cells | 10 µM | Induction of apoptosis; activation of caspase-3 and -9 | [12] |

| D-erythro-Sphingosine | Various Solid Tumor Cells | Not Specified | Strongest inducer of apoptosis and MAPK inhibition among stereoisomers | [11] |

Table 2: Concentrations for LC-MS/MS Calibration

| Analyte | Internal Standard | Calibration Range | Matrix | Reference |

| Sphingosine-1-Phosphate (S1P) | d7-S1P (30 nM) | 0.05 - 2.0 µM | 4% Bovine Serum Albumin (BSA) | [15] |

| Ceramides | Cer(d18:1/17:0) | 1 - 500 nM | Methanol (B129727) | [16] |

Experimental Protocols

The following are generalized protocols for the extraction and analysis of sphingolipids from biological samples, where D-erythro-sphingosine or its analogs are frequently used as internal standards.

Protocol 1: Sphingolipid Extraction from Cultured Cells

This protocol is adapted for the extraction of sphingolipids from cells grown in culture, such as in a 6-well plate.[4]

Materials:

-

Cultured cells (approx. 1 x 10⁶ cells)[17]

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold Methanol (LC-MS grade)

-

Internal Standard Mixture (containing known concentration of labeled D-erythro-sphingosine) in methanol

-

Chloroform (B151607) (LC-MS grade)

-

Deionized water

-

Cell scraper

-

Centrifuge (capable of >3000 x g at 4°C)

-

Nitrogen evaporator

Procedure:

-

Place the cell culture plate on ice and aspirate the culture medium.

-

Wash the cells twice with 1 mL of ice-cold PBS per well.

-

Add 500 µL of ice-cold methanol containing the internal standard mixture to each well.[4]

-

Scrape the cells from the well surface and transfer the cell suspension to a 1.5 mL microcentrifuge tube.

-

Add 250 µL of chloroform and vortex vigorously for 1 minute.

-

Add 200 µL of deionized water and vortex for 1 minute to induce phase separation.

-

Centrifuge at 3000 x g for 10 minutes at 4°C.[4]

-

Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.

-

Dry the organic phase under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[4]

Protocol 2: Sphingolipid Extraction from Plasma

This protocol describes a common method for extracting sphingolipids from plasma samples.[4][18]

Materials:

-

Plasma sample

-

Internal Standard Mixture in methanol

-

Methanol (LC-MS grade)

-

Chloroform (LC-MS grade)

-

Centrifuge (capable of 16,000 x g at 4°C)

-

Nitrogen evaporator

Procedure:

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.[4]

-

Add 10 µL of the internal standard mixture. Vortex briefly.

-

Add 500 µL of methanol to precipitate proteins and vortex for 30 seconds.[4]

-

Add 250 µL of chloroform and vortex for 30 seconds.

-

Incubate the mixture on ice for 10 minutes.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[4]

-

Carefully transfer the supernatant to a new tube.

-

Dry the supernatant under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., Acetonitrile/Water 60:40 v/v with 0.1% formic acid and 10 mM ammonium (B1175870) formate).[4]

General Lipidomics Workflow & LC-MS/MS Analysis

The analysis of sphingolipids is predominantly performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique allows for the separation of isomeric and isobaric species and provides sensitive and specific quantification.[19]

Table 3: Example LC-MS/MS Parameters for Sphingolipid Analysis

| Parameter | Setting | Reference |

| Liquid Chromatography | ||

| Column | Reverse-phase C18 or C8 (e.g., Acquity BEH 1.7 µm, 2.1 x 100 mm) | [17][18] |

| Mobile Phase A | Water with 0.1-0.2% formic acid and 2-10 mM ammonium formate | [4][18] |

| Mobile Phase B | Methanol or Acetonitrile with 0.1-0.2% formic acid and 1 mM ammonium formate | [4][18] |

| Flow Rate | 0.3 - 1.0 mL/min | [17][18] |

| Column Temperature | 30 - 35°C | [18] |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | [19] |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | [18] |

| Capillary Voltage | 5.5 kV | [18] |

| Source Temperature | 300 - 500°C | [18] |

Conclusion

D-erythro-Sphingosine is a cornerstone molecule in lipidomics research. Its fundamental role as a bioactive lipid involved in critical cell fate decisions makes it a key target of investigation in numerous disease contexts, particularly in cancer and inflammatory disorders. Furthermore, its use as an internal standard is indispensable for the accurate and precise quantification of sphingolipids, underpinning the reliability of modern lipidomics studies. The protocols and data presented here provide a framework for researchers to effectively utilize D-erythro-sphingosine in their experimental designs.

References

- 1. Sphingosine Base Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. lipotype.com [lipotype.com]

- 3. lipidmaps.org [lipidmaps.org]

- 4. benchchem.com [benchchem.com]

- 5. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A review of lipidomic technologies applicable to sphingolipidomics and their relevant applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GT Digital Repository [repository.gatech.edu]

- 8. Sphingolipids: Key Regulators of Apoptosis and Pivotal Players in Cancer Drug Resistance | MDPI [mdpi.com]

- 9. Sphingolipids and cancer: ceramide and sphingosine-1-phosphate in the regulation of cell death and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selectivity of sphingosine-induced apoptosis. Lack of activity of DL-erythyro-dihydrosphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. caymanchem.com [caymanchem.com]

- 14. researchmap.jp [researchmap.jp]

- 15. mdpi.com [mdpi.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. lipidmaps.org [lipidmaps.org]

- 18. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing D-erythro-Sphingosine as a Platelet Aggregation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-Sphingosine is a naturally occurring sphingolipid that has been identified as a potent inhibitor of platelet aggregation. Its primary mechanism of action involves the direct inhibition of Protein Kinase C (PKC), a key enzyme in the signal transduction pathways leading to platelet activation.[1][2] Understanding the role of sphingosine (B13886) and its derivatives in platelet function is crucial for the development of novel anti-thrombotic therapies. These application notes provide detailed protocols for utilizing D-erythro-Sphingosine as an inhibitor in platelet aggregation studies, methods for preparing the compound, and an overview of the associated signaling pathways.

Data Presentation

The inhibitory effect of D-erythro-Sphingosine on platelet function is dose-dependent. The following table summarizes quantitative data on its efficacy.

| Parameter | Agonist | Concentration of D-erythro-Sphingosine | Observed Effect | Reference |

| 40-kDa Protein Phosphorylation | Thrombin | 10 µM | Partial Inhibition | [3] |

| 40-kDa Protein Phosphorylation | Thrombin | 25 µM | Complete Inhibition | [3] |

| Platelet Aggregation & Secretion | γ-thrombin (8 nM) | Not specified, but equipotent to commercial sphingosine | Inhibition | [1] |

| Phorbol Dibutyrate (PDBu) Binding | - | Similar concentrations to phosphorylation inhibition | Inhibition | [3] |

Note: The effectiveness of sphingosine is highly dependent on the ratio of the inhibitor to the total number of platelets.[4]

Signaling Pathways

D-erythro-Sphingosine exerts its inhibitory effect on platelet aggregation primarily by targeting Protein Kinase C (PKC). The following diagram illustrates the proposed signaling pathway.

Experimental Protocols

Preparation of D-erythro-Sphingosine Stock Solution

High-purity, synthetic D-erythro-Sphingosine should be used for all experiments to ensure reproducibility.[5][6][7][8]

-

Reagents and Materials:

-

D-erythro-Sphingosine (powder)

-

Ethanol, absolute

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Prepare a 10 mM stock solution of D-erythro-Sphingosine in absolute ethanol.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

Platelet Preparation for Aggregation Assays

Platelet-rich plasma (PRP) is typically used for light transmission aggregometry.[9]

-

Reagents and Materials:

-

Human whole blood from healthy, consenting donors who have not taken any platelet-affecting medication for at least two weeks.

-

3.2% Sodium Citrate (B86180) anticoagulant

-

Vacutainer tubes

-

Centrifuge

-

-

Procedure:

-

Collect whole blood into vacutainer tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

-

Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off to obtain platelet-rich plasma (PRP).

-

Carefully collect the upper PRP layer.

-

Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).

-

Keep PRP and PPP at room temperature and use within 4 hours of blood collection.

-

Light Transmission Aggregometry (LTA) Protocol

LTA is the gold standard for measuring platelet aggregation.[10][11][12][13][14]

-

Reagents and Materials:

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

D-erythro-Sphingosine stock solution

-

Platelet agonist (e.g., Thrombin, ADP, Collagen)

-

Saline or appropriate buffer

-

Light Transmission Aggregometer

-

Aggregometer cuvettes with stir bars

-

-

Procedure:

-

Set up the aggregometer and allow it to warm to 37°C.

-